molecular formula C9H5F6NO2 B164087 Methyl 2,6-bis(trifluoromethyl)nicotinate CAS No. 137144-34-4

Methyl 2,6-bis(trifluoromethyl)nicotinate

Cat. No.: B164087
CAS No.: 137144-34-4
M. Wt: 273.13 g/mol
InChI Key: BKYHVDITRURZCZ-UHFFFAOYSA-N
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Description

Methyl 2,6-bis(trifluoromethyl)nicotinate is an organic compound characterized by the presence of two trifluoromethyl groups attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-bis(trifluoromethyl)nicotinate typically involves the esterification of 2,6-bis(trifluoromethyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove excess methanol and other by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-bis(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2,6-bis(trifluoromethyl)nicotinic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,6-bis(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-bis(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a potential candidate for drug delivery systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(trifluoromethyl)nicotinate
  • Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Comparison

Methyl 2,6-bis(trifluoromethyl)nicotinate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds with only one trifluoromethyl group. This dual substitution also imparts distinct physicochemical properties, making it more versatile in various applications .

Properties

IUPAC Name

methyl 2,6-bis(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO2/c1-18-7(17)4-2-3-5(8(10,11)12)16-6(4)9(13,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHVDITRURZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20 g (0.065 mole) of the product of Example 6 in 100 ml of methanol was hydrogenated for 2 days at room temperature and at 50 p.s.i. in the presence of 2 g of 10% Pd/C. The catalyst was filtered off and the solvent from the filtrate was removed under vacuum. The residue was taken up in ethyl ether, washed with H2O, 2X with sat. NaHCO3, 2X with H2O and dried over MgSO4. The ether was removed under vacuum and the residue was purified by HPLC (15% Et. Acet./Hexane) to yield 11.3 g (64%) of a clear liquid.
Name
product
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
64%

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